physical and chemical properties of 1-(7-fluoro-1H-indol-5-yl)ethanone
physical and chemical properties of 1-(7-fluoro-1H-indol-5-yl)ethanone
An In-Depth Technical Guide to 1-(7-fluoro-1H-indol-5-yl)ethanone (CAS: 1221684-43-0)
Executive Summary
This guide provides a comprehensive technical overview of 1-(7-fluoro-1H-indol-5-yl)ethanone, a fluorinated heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a well-established "privileged structure" in pharmacology, and the strategic incorporation of a fluorine atom and an acetyl group modifies its electronic properties, metabolic stability, and potential as a versatile synthetic intermediate.[1][2] This document details the compound's physicochemical properties, proposes a robust synthetic pathway with mechanistic rationale, outlines strategies for analytical characterization, and provides essential safety and handling protocols.
Molecular and Physicochemical Profile
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(7-fluoro-1H-indol-5-yl)ethan-1-one | [3] |
| CAS Number | 1221684-43-0 | [3] |
| Molecular Formula | C₁₀H₈FNO | - |
| Molecular Weight | 177.18 g/mol | - |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C(F)N2)C=C1 | - |
Chemical Structure
Figure 1: Chemical structure of 1-(7-fluoro-1H-indol-5-yl)ethanone
Physicochemical Properties
Specific experimental data for properties such as melting point, boiling point, and solubility are not widely available in the public domain for this exact compound. The data presented below are based on predictions and data from structurally analogous compounds to provide a contextual understanding.
| Property | Predicted/Contextual Value | Rationale/Notes |
| Appearance | Expected to be an off-white to yellow or tan solid. | Based on similar indole and indanone derivatives.[4] |
| Melting Point | Not available. | For context, the related compound 5-fluoro-1-indanone has a melting point of 35-41°C.[4] |
| Boiling Point | Not available. | For context, 5-fluoro-1-indanone has a boiling point of 92-93°C at 3 mmHg.[4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate; poorly soluble in water. | The indole ring provides hydrophobicity, while the ketone and NH group offer some polarity. |
| Lipophilicity (cLogP) | ~2.0 - 2.5 (Predicted) | This value suggests good membrane permeability, a desirable trait in drug candidates.[5] |
The introduction of fluorine can significantly enhance a molecule's lipophilicity and metabolic stability due to the high strength of the C-F bond, which can protect adjacent sites from enzymatic degradation.[1][6]
Synthesis and Mechanistic Rationale
A direct, published synthesis for 1-(7-fluoro-1H-indol-5-yl)ethanone is not readily found. However, a highly plausible and efficient route is the Friedel-Crafts acylation of 7-fluoro-1H-indole. This method is a cornerstone of aromatic chemistry for installing acyl groups.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 7-fluoro-1H-indole (CAS: 387-44-0) with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert solvent.
Mechanistic Insight
The causality behind this experimental design lies in the activation of the electrophile. The Lewis acid (AlCl₃) coordinates to the acetylating agent, forming a highly reactive acylium ion (CH₃CO⁺). This potent electrophile is then attacked by the electron-rich indole ring. The indole nitrogen's lone pair and the activating nature of the aromatic system direct the substitution. While indoles can react at C3, substitution at C5 is common in Friedel-Crafts reactions, particularly when the C2 and C3 positions are unsubstituted or when directed by other ring substituents. The fluorine at the 7-position is an ortho-, para-director but is also deactivating; however, the powerful directing effect of the indole nitrogen dominates, leading to substitution on the benzene ring portion of the heterocycle.
Detailed Experimental Protocol (Hypothetical)
This protocol is designed to be self-validating through in-process checks (TLC) and a robust purification strategy.
-
Reactor Preparation: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cool the flask to 0°C in an ice bath.
-
Catalyst Suspension: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the cooled DCM with stirring.
-
Electrophile Addition: Add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature at 0°C. Allow the mixture to stir for an additional 30 minutes to form the acylium ion complex.
-
Nucleophile Addition: Dissolve 7-fluoro-1H-indole (1.0 equivalent) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl (50 mL) to dissolve the aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1-(7-fluoro-1H-indol-5-yl)ethanone.
Synthesis Workflow Visualization
Caption: Proposed workflow for the synthesis of 1-(7-fluoro-1H-indol-5-yl)ethanone.
Analytical Characterization Strategy
Predicted Spectroscopic Signatures
-
¹H NMR:
-
Indole NH: A broad singlet expected around δ 8.0-9.0 ppm.
-
Aromatic Protons: Three protons on the indole ring system, likely appearing between δ 6.5-7.8 ppm. The protons at C4 and C6 will show splitting from each other and potentially long-range coupling to the fluorine atom. The proton at C2 or C3 will appear as a distinct signal.
-
Acetyl Protons (CH₃): A sharp singlet integrating to 3H, expected around δ 2.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): Expected in the downfield region, around δ 195-200 ppm.
-
Aromatic Carbons: 8 signals are expected in the aromatic region (δ 100-140 ppm). The carbon attached to fluorine (C7) will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.
-
Acetyl Carbon (CH₃): An upfield signal around δ 25-30 ppm.
-
-
¹⁹F NMR: A singlet is expected, as there are no adjacent fluorine or hydrogen atoms to cause splitting, though long-range couplings to aromatic protons may cause slight broadening.
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp peak around 1670-1690 cm⁻¹.
-
C-F Stretch: A strong peak in the fingerprint region, typically around 1100-1250 cm⁻¹.
-
-
Mass Spectrometry:
-
[M]⁺: The molecular ion peak is expected at m/z = 177.
-
Fragmentation: A prominent fragment corresponding to the loss of the methyl group ([M-15]⁺) at m/z = 162 is likely.
-
Chromatographic Purity Assessment Protocol
Rationale: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of moderately polar organic compounds. It separates components based on their hydrophobicity.
-
System: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
-
Injection Volume: 10 µL.
-
Validation: Purity is determined by the peak area percentage of the main analyte peak relative to all other peaks in the chromatogram.
Analytical Workflow Visualization
Caption: Workflow for purity assessment of the final compound via HPLC.
Safety, Handling, and Storage
GHS Hazard Classification
Based on notified classifications and labeling, 1-(7-fluoro-1H-indol-5-yl)ethanone presents the following hazards[3]:
| Hazard Class | Category | Signal Word | Hazard Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Warning | H302 + H312 + H332 |
| Skin Irritation | 2 | Warning | H315 |
| Eye Irritation | 2A | Warning | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336 |
Laboratory Handling Protocol
-
Engineering Controls: Handle exclusively in a well-ventilated area or, preferably, inside a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[8]
-
Respiratory Protection: If handling outside a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
Handling Practices: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[8]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste material and containers in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion and Future Outlook
1-(7-fluoro-1H-indol-5-yl)ethanone is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its key features—a fluorinated indole core and a reactive acetyl group—provide medicinal chemists with multiple avenues for derivatization to modulate biological activity and pharmacokinetic properties. While a full experimental characterization is not yet publicly documented, its properties can be reliably inferred from established chemical principles and analogous structures. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, purify, and utilize this compound in their research endeavors.
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